molecular formula C8H6ClFO B13785285 4-Chloro-2-methylbenzoyl fluoride CAS No. 75870-97-2

4-Chloro-2-methylbenzoyl fluoride

Cat. No.: B13785285
CAS No.: 75870-97-2
M. Wt: 172.58 g/mol
InChI Key: DMXBEFDSKNZEFB-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoyl fluoride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-methylbenzoyl fluoride typically involves the fluorination of 4-chloro-2-methylbenzoyl chloride. This reaction is carried out in the presence of anhydrous hydrogen fluoride as the fluorinating agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylbenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methylbenzoyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzoyl fluoride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

  • 2-Methylbenzoyl fluoride
  • 4-Chlorobenzoyl fluoride
  • 2,4-Dichlorobenzoyl fluoride

Comparison: 4-Chloro-2-methylbenzoyl fluoride is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents affects its reactivity and physical properties, making it distinct from other benzoyl fluoride derivatives. For example, the presence of the chlorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, influencing the compound’s overall reactivity .

Properties

CAS No.

75870-97-2

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

4-chloro-2-methylbenzoyl fluoride

InChI

InChI=1S/C8H6ClFO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3

InChI Key

DMXBEFDSKNZEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)F

Origin of Product

United States

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